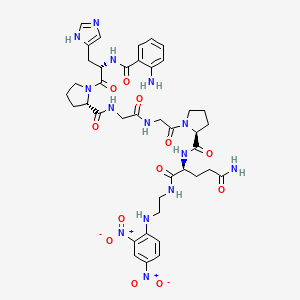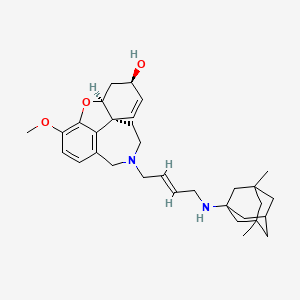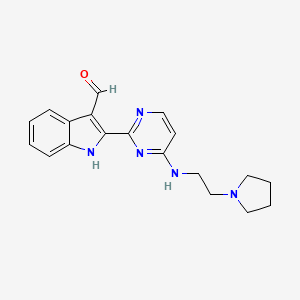
Ppar|A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppar|A-IN-2 is a compound that acts as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This compound specifically targets PPAR-α and PPAR-γ, making it a valuable compound in the study of metabolic disorders and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ppar|A-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the consistency and purity of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Ppar|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Ppar|A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of PPAR activation and regulation . In biology, it helps in understanding the role of PPARs in various physiological processes, such as lipid metabolism and inflammation . In medicine, this compound is investigated for its potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity . Additionally, it has industrial applications in the development of new drugs and therapeutic agents targeting PPARs .
Mechanism of Action
Ppar|A-IN-2 exerts its effects by binding to PPAR-α and PPAR-γ, leading to the activation of these receptors . This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The molecular targets and pathways involved in the mechanism of action of this compound include fatty acid oxidation, adipogenesis, and anti-inflammatory responses .
Comparison with Similar Compounds
Ppar|A-IN-2 is unique compared to other similar compounds due to its dual targeting of PPAR-α and PPAR-γ . Similar compounds include pioglitazone and rosiglitazone, which primarily target PPAR-γ, and fenofibrate, which targets PPAR-α . The dual targeting property of this compound provides a broader range of biological effects and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethylamino)pyrimidin-2-yl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C19H21N5O/c25-13-15-14-5-1-2-6-16(14)22-18(15)19-21-8-7-17(23-19)20-9-12-24-10-3-4-11-24/h1-2,5-8,13,22H,3-4,9-12H2,(H,20,21,23) |
InChI Key |
TZUCFAJUJQVAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC=C2)C3=C(C4=CC=CC=C4N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


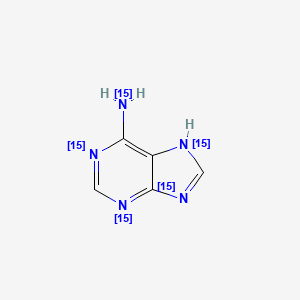
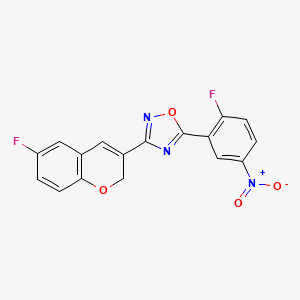
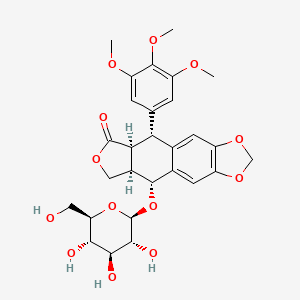
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
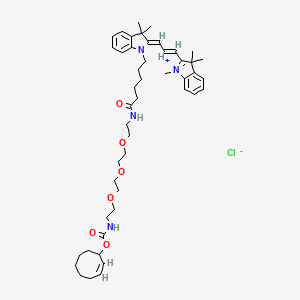
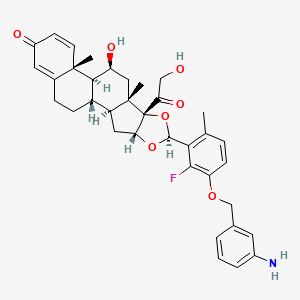

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
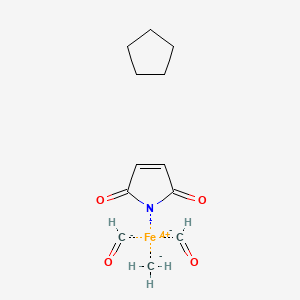
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
